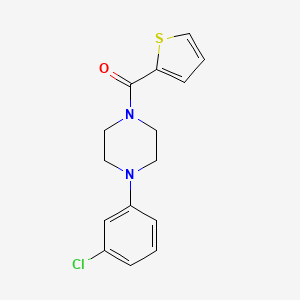
1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine, also known as CTTP, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor, meaning that it activates the receptor to a lesser extent than a full agonist such as 8-OH-DPAT. 1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine also acts as a partial agonist at the dopamine D2 receptor, although its affinity for this receptor is lower than its affinity for the serotonin 5-HT1A receptor. The exact mechanism by which 1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine produces its effects is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine has been shown to produce a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of intracellular signaling pathways. It has also been shown to produce anxiolytic and antidepressant-like effects in animal models, as well as to reduce drug-seeking behavior in rats trained to self-administer cocaine. These effects suggest that 1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine may have potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and addiction.
实验室实验的优点和局限性
One advantage of 1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine is that it has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This makes 1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine a promising candidate for the development of new drugs for the treatment of psychiatric disorders. However, one limitation of 1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine is that its affinity for the dopamine D2 receptor is lower than its affinity for the serotonin 5-HT1A receptor, which may limit its effectiveness in the treatment of addiction.
未来方向
There are several future directions for further research on 1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine. One area of research could be the development of new drugs based on 1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine for the treatment of psychiatric disorders such as depression, anxiety, and addiction. Another area of research could be the further elucidation of the mechanism by which 1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine produces its effects, including the modulation of neurotransmitter release and the regulation of intracellular signaling pathways. Additionally, future research could explore the potential of 1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine for the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia.
合成方法
1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(3-chlorophenyl)piperazine with 2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. Other methods include the reaction of 1-(3-chlorophenyl)piperazine with 2-thiophenecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide, or the reaction of 1-(3-chlorophenyl)piperazine with 2-thiophenecarboxylic acid anhydride in the presence of a base.
科学研究应用
1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine has also been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. These properties make 1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine a promising candidate for the development of new drugs for the treatment of psychiatric disorders such as depression, anxiety, and addiction.
属性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-12-3-1-4-13(11-12)17-6-8-18(9-7-17)15(19)14-5-2-10-20-14/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQNGZJYEBBZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641423 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[4-(3-Chloro-phenyl)-piperazin-1-yl]-thiophen-2-yl-methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide](/img/structure/B5686902.png)
![3-{3-[1-(dimethylamino)ethyl]phenyl}-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5686917.png)
![(3R*,4R*)-3-isopropyl-4-methyl-1-[(methylthio)acetyl]-3-pyrrolidinol](/img/structure/B5686918.png)
![(3aR*,7aS*)-2-{4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5686923.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide](/img/structure/B5686934.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5686941.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[3-(methylthio)propyl]-3-pyrrolidinyl}-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5686942.png)
![2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5686944.png)
![2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine](/img/structure/B5686949.png)
![[(3R*,4R*)-4-[(4-ethylpiperazin-1-yl)methyl]-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B5686950.png)
![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5686954.png)
![ethyl 2-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5686955.png)